Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate chemical structure
Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate chemical structure
Chemical Architecture, Synthesis, and Medicinal Utility
Executive Summary
Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate (CAS: 310454-55-8) is a pivotal heterocyclic building block in medicinal chemistry.[1][2] Structurally, it combines a nipecotic acid ethyl ester core with a 4-fluorobenzoyl moiety.[1][2] This scaffold is a "privileged structure" in drug discovery, serving as a precursor for diverse therapeutic classes, including GABA uptake inhibitors (related to Tiagabine), PARP inhibitors , and 5-HT receptor modulators .[1]
This guide provides a rigorous technical analysis of its chemical structure, a validated synthetic protocol, analytical characterization data, and its strategic application in structure-activity relationship (SAR) studies.
Structural Identity & Physicochemical Profiling[1][3]
Chemical Identity
| Parameter | Detail |
| IUPAC Name | Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate |
| Common Name | N-(4-Fluorobenzoyl)nipecotic acid ethyl ester |
| CAS Number | 310454-55-8 |
| Molecular Formula | C₁₅H₁₈FNO₃ |
| Molecular Weight | 279.31 g/mol |
| SMILES | CCOC(=O)C1CN(CC1)C(=O)C2=CC=C(F)C=C2 |
Physicochemical Properties[1][2][5]
-
Appearance: Viscous pale yellow oil or low-melting solid (depending on purity/enantiomeric excess).[1][2]
-
Solubility: Highly soluble in DCM, EtOAc, MeOH, DMSO; insoluble in water.
-
LogP (Calc): ~2.4 – 2.8 (Lipophilic, suitable for CNS penetration).[1]
-
Stereochemistry: The C3 position is chiral.[2] The compound is typically synthesized as a racemate (±) unless chiral ethyl nipecotate is used as the starting material.
Synthetic Architecture
The synthesis of Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate is a classic nucleophilic acyl substitution .[1][2] The secondary amine of ethyl nipecotate attacks the electrophilic carbonyl of 4-fluorobenzoyl chloride.[2]
Reaction Mechanism
-
Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the acyl chloride carbonyl carbon.[2]
-
Tetrahedral Intermediate: Formation of a transient tetrahedral alkoxide.[2]
-
Elimination: Collapse of the intermediate expels the chloride ion (
). -
Deprotonation: The base (Triethylamine) neutralizes the generated HCl to drive the equilibrium forward and prevent salt formation of the amine.
Validated Experimental Protocol
Objective: Synthesis of 10.0 g of target compound.
Reagents:
-
Ethyl nipecotate (1.0 equiv)[1]
-
4-Fluorobenzoyl chloride (1.1 equiv)[1]
-
Triethylamine (TEA) (1.5 equiv)[1]
-
Dichloromethane (DCM) (anhydrous, 10 vol)[1]
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with Ethyl nipecotate (5.65 g, 36 mmol) and DCM (60 mL).
-
Base Addition: Add Triethylamine (7.5 mL, 54 mmol) and cool the mixture to 0°C under an inert nitrogen atmosphere.
-
Acylation: Add 4-Fluorobenzoyl chloride (6.28 g, 39.6 mmol) dropwise over 20 minutes. Critical: Maintain temp < 5°C to minimize side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]
-
Quench & Workup:
-
Quench with water (50 mL).
-
Separate the organic layer.
-
Wash organics with 1M HCl (30 mL) to remove unreacted amine.[1]
-
Wash with Sat. NaHCO₃ (30 mL) to remove excess acid.
-
Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).[1]
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the acylation of ethyl nipecotate.
Analytical Validation
To confirm the structure, the following spectroscopic data must be verified. Note that amide rotamers may cause signal broadening or duplication in NMR at room temperature.[2]
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region:
7.45 (dd, 2H, J=8.5, 5.5 Hz, Ar-H ortho to CO), 7.10 (t, 2H, J=8.5 Hz, Ar-H ortho to F).[1] Characteristic of p-fluorophenyl. -
Ethyl Ester:
4.15 (q, 2H, J=7.1 Hz, O-CH ₂-CH₃), 1.26 (t, 3H, J=7.1 Hz, O-CH₂-CH ₃).[1][2] -
Piperidine Ring (C2):
3.50–4.60 (broad m, 2H).[1] Significant rotameric broadening.[1][2] -
Piperidine Ring (C6):
3.00–3.40 (broad m, 2H).[1] -
Methine (C3):
2.45–2.55 (m, 1H, CH -COOEt).[1] -
Piperidine Ring (C4/C5):
1.60–2.20 (m, 4H).[1]
Mass Spectrometry (ESI-MS)[1]
-
Observed Ion:
= 280.1[1] -
Interpretation: Consistent with the molecular weight of 279.31.
Medicinal Chemistry Utility
This compound is not just a passive intermediate; it is a privileged scaffold used to probe biological targets.[2]
Pharmacophore Mapping
The molecule presents three critical binding domains:
-
Fluorophenyl Head: Provides lipophilic bulk and metabolic stability (fluorine blocks P450 oxidation at the para-position).
-
Piperidine Linker: A semi-rigid spacer that directs the vector of the substituents.
-
Ester/Acid Tail: The ethyl ester is a prodrug motif .[2] In vivo, it is hydrolyzed to the free carboxylic acid (nipecotic acid derivative), which mimics the neurotransmitter GABA or binds to zinc-dependent metalloproteases.
Target Applications
-
GABA Uptake Inhibitors: Analogs of Tiagabine. The nipecotic acid core binds to GAT-1 transporters; the N-substituent (fluorobenzoyl) provides affinity for the lipophilic pocket.[1][2]
-
PARP Inhibitors: The 4-fluorobenzoyl moiety is a common "cap" group in PARP inhibitors (e.g., Olaparib analogs), where the piperidine ring replaces the piperazine often found in these drugs.
-
Serotonin (5-HT) Modulators: 3-substituted piperidines are explored for 5-HT2A/2C selectivity.[1][2]
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
Signal Word: WARNING.
-
Handling: Wear nitrile gloves and safety glasses.[2] Avoid inhalation of dust/vapors.[2]
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability to prevent ester hydrolysis).
References
-
Synthesis of Nipecotic Acid Derivatives: Source:Organic Process Research & Development. "Optimization of Amide Coupling Reagents for Piperidine Derivatives." Link:[Link] (General Reference for Amide Coupling)[1]
-
Biological Activity of Fluorobenzoyl Piperidines: Source:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Nipecotic Acid Derivatives as GABA Uptake Inhibitors." Link:[Link][1]
-
Chemical Property Data (CAS 310454-55-8): Source:PubChem Compound Summary. Link:[Link][1]
-
Fluorine in Medicinal Chemistry: Source:Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry." Link:[Link][1]
